![molecular formula C27H26N6O3 B2486396 7-(4-(benciloxi)-3-etoxi fenil)-5-metil-N-(piridin-3-il)-4,7-dihidro-[1,2,4]triazolo[1,5-a]pirimidin-6-carboxamida CAS No. 367907-33-3](/img/structure/B2486396.png)

7-(4-(benciloxi)-3-etoxi fenil)-5-metil-N-(piridin-3-il)-4,7-dihidro-[1,2,4]triazolo[1,5-a]pirimidin-6-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

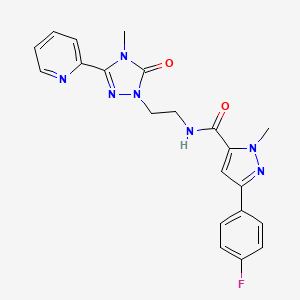

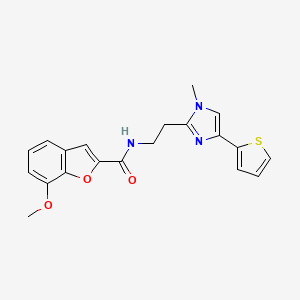

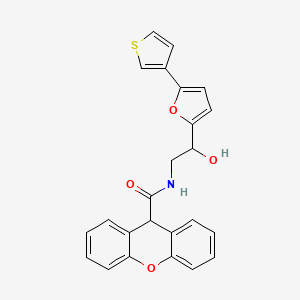

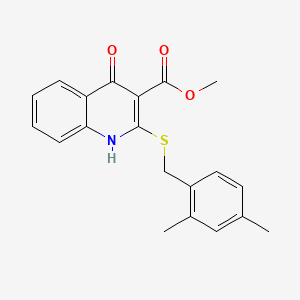

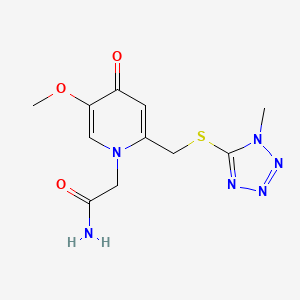

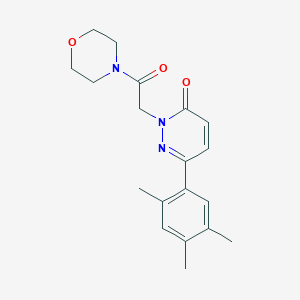

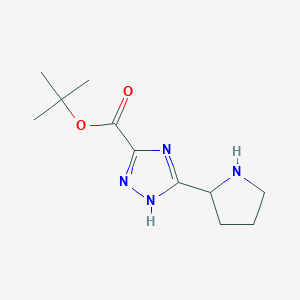

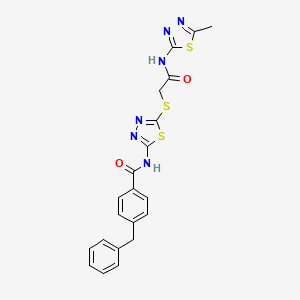

7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C27H26N6O3 and its molecular weight is 482.544. The purity is usually 95%.

BenchChem offers high-quality 7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Las propiedades antibacterianas del compuesto han llamado la atención debido al desafío global de las enfermedades infecciosas y la aparición de cepas resistentes a los antibióticos. Los investigadores han sintetizado una serie de nuevos derivados de triazolo [4,3-a] pirazina, incluido este compuesto, y han evaluado su actividad antibacteriana . Algunos de estos derivados demostraron efectos antibacterianos moderados a buenos contra cepas tanto de Staphylococcus aureus Gram-positivas como de Escherichia coli Gram-negativas. Notablemente, el compuesto 2e exhibió una actividad antibacteriana superior, comparable a la del agente de primera línea ampicilina .

Inhibición de la Quinasa EGFR y Actividad Antiproliferativa

En el campo de la investigación del cáncer, los científicos han diseñado y sintetizado derivados relacionados con este compuesto. Específicamente, se evaluó una serie de derivados de 3’- (4- (benciloxi) fenil) -1’-fenil-5- (piridin-4-il) -3,4-dihidro-1’H, 2H-3,4’-bipirazol por su actividad inhibitoria de la quinasa EGFR y sus efectos antiproliferativos contra varias líneas celulares de cáncer humano, incluido el cáncer de mama (MCF-7), el tumor pulmonar no pequeño (A549), el cáncer de colon (HCT-116) y el cáncer cervical (SiHa) .

Agonismo Inverso de RORγt y Otras Actividades Biológicas

El compuesto se ha investigado por sus diversas actividades biológicas. Actúa como un agonista inverso de RORγt, lo cual es relevante en la investigación de la inmunología y las enfermedades autoinmunes . Además, exhibe efectos inhibitorios sobre PHD-1, JAK1 y JAK2, lo que lo hace potencialmente útil en el tratamiento de trastornos cardiovasculares, diabetes tipo 2 y trastornos hiperproliferativos .

Inhibición de CDK2

Los investigadores han explorado derivados basados en el andamiaje de pirazolo [3,4-d] pirimidina, con el objetivo de desarrollar nuevos inhibidores de CDK2. Estos compuestos se evaluaron por su actividad antiproliferativa in vitro contra líneas celulares de cáncer de mama (MCF-7), carcinoma hepatocelular (HepG-2) y carcinoma colorrectal (HCT-116) .

Estructura de ADN y ARN

Dada su presencia en la estructura del ADN y ARN, los compuestos de pirimidina juegan un papel crucial en los procesos biológicos. Si bien este compuesto específico no se menciona directamente, comprender sus interacciones con los ácidos nucleicos podría ser relevante para el diseño de fármacos y aplicaciones terapéuticas .

Mecanismo De Acción

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine motif have been found to exhibit activities against various targets, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .

Mode of Action

It’s known that compounds with a similar [1,2,4]triazolo[1,5-a]pyridine motif can inhibit the growth of cells by interacting with their targets .

Biochemical Pathways

Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine motif have been found to inhibit the expression of c-met and vegfr-2, which are involved in cell growth and angiogenesis .

Pharmacokinetics

The synthesis of a similar [1,2,4]triazolo[4,3-a]pyridine derivative was reported to be a clean, green approach, suggesting that the compound might have favorable environmental and safety profiles .

Result of Action

A similar compound was found to exhibit excellent antiproliferative activities against a549, mcf-7, and hela cancer cell lines . It inhibited the growth of A549 cells in G0/G1 phase in a dose-dependent manner, and induced the late apoptosis of A549 cells .

Análisis Bioquímico

Biochemical Properties

7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit specific kinases, such as c-Met and VEGFR-2, which are crucial in cell signaling pathways related to cancer progression . The compound binds to the active sites of these kinases, thereby blocking their activity and preventing downstream signaling that leads to cell proliferation and survival.

Cellular Effects

The effects of 7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide on various cell types include inhibition of cell proliferation, induction of apoptosis, and alteration of cell cycle progression. In cancer cells, this compound disrupts cell signaling pathways, such as the PI3K/AKT and MAPK pathways, leading to reduced cell survival and increased apoptosis . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins involved in cell growth and differentiation.

Molecular Mechanism

At the molecular level, 7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exerts its effects through direct binding interactions with target proteins. It acts as an inhibitor of kinases by occupying their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction . This inhibition leads to the suppression of oncogenic signaling pathways, ultimately resulting in decreased tumor growth and metastasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have been observed to change over time. The compound demonstrates stability under standard storage conditions, but its activity may degrade over extended periods or under harsh environmental conditions . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

In animal models, the effects of 7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold increase the risk of toxicity.

Metabolic Pathways

7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: is metabolized primarily in the liver through cytochrome P450 enzymes . It undergoes oxidative metabolism, leading to the formation of various metabolites that may retain or lose biological activity. The compound’s interaction with metabolic enzymes can influence its pharmacokinetics and overall efficacy.

Transport and Distribution

Within cells and tissues, 7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is transported and distributed via passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and distribution to target sites. The compound’s localization and accumulation in tissues are critical for its therapeutic effects and can be influenced by factors such as tissue permeability and binding affinity.

Subcellular Localization

The subcellular localization of 7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is primarily in the cytoplasm and nucleus . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s activity and function can be affected by its localization, as it needs to reach its target proteins within these subcellular regions to exert its biological effects.

Propiedades

IUPAC Name |

7-(3-ethoxy-4-phenylmethoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N6O3/c1-3-35-23-14-20(11-12-22(23)36-16-19-8-5-4-6-9-19)25-24(18(2)31-27-29-17-30-33(25)27)26(34)32-21-10-7-13-28-15-21/h4-15,17,25H,3,16H2,1-2H3,(H,32,34)(H,29,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKPKHLWDKSFPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CN=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-N,N-diethyl-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enamide](/img/structure/B2486313.png)

![N-{1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2486322.png)

![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride](/img/structure/B2486324.png)

![5-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole](/img/structure/B2486331.png)

![2-[3-(5-Chlorothiophen-2-yl)-6-oxopyridazin-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2486334.png)

![N-(2,4-dimethoxyphenyl)-4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2486336.png)